
GalNAc|A(1-4)GlcNAc-|A-pNP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound GalNAc|A(1-4)GlcNAc-|A-pNP is a biochemical reagent used in various scientific research applications. It is a derivative of N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc), linked through a β(1-4) glycosidic bond, and conjugated to para-nitrophenyl (pNP). This compound is often used in studies involving glycosylation and carbohydrate chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GalNAc|A(1-4)GlcNAc-|A-pNP typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of GalNAc and GlcNAc are protected using suitable protecting groups to prevent unwanted reactions.
Glycosylation Reaction: The protected GalNAc is glycosylated with GlcNAc using a glycosyl donor and acceptor under the presence of a catalyst.
Deprotection: The protecting groups are removed to yield the desired disaccharide.
Conjugation to pNP: The disaccharide is then conjugated to para-nitrophenyl (pNP) through a glycosidic bond.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and catalyst concentration, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
GalNAc|A(1-4)GlcNAc-|A-pNP: undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by β-galactosidases, leading to the cleavage of the glycosidic bond.
Oxidation and Reduction: Involving the nitrophenyl group, which can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using β-galactosidases at optimal pH and temperature conditions.
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride.
Major Products
Hydrolysis: Produces GalNAc and GlcNAc.
Oxidation: Produces oxidized derivatives of pNP.
Reduction: Produces amino derivatives of pNP.
Wissenschaftliche Forschungsanwendungen
GalNAc|A(1-4)GlcNAc-|A-pNP: is widely used in scientific research, including:
Wirkmechanismus
The mechanism of action of GalNAc|A(1-4)GlcNAc-|A-pNP involves its interaction with specific enzymes and receptors. The compound acts as a substrate for β-galactosidases, which catalyze the hydrolysis of the glycosidic bond, releasing GalNAc and GlcNAc. These monosaccharides can then participate in various biochemical pathways, influencing cellular processes such as glycosylation and signal transduction .
Vergleich Mit ähnlichen Verbindungen
GalNAc|A(1-4)GlcNAc-|A-pNP: can be compared with other similar compounds, such as:
GlcNAcβ(1-3)GalNAc-α-pNP: Differing in the glycosidic linkage, which affects its enzymatic hydrolysis and biological activity.
Neu5Ac-ɑ(2-3)Gal-β(1-4)GlcNAc-β-pNP: Containing sialic acid, which adds complexity to its structure and function.
These comparisons highlight the uniqueness of This compound in terms of its specific glycosidic linkage and its applications in glycosylation studies .
Eigenschaften
Molekularformel |
C22H31N3O13 |
|---|---|
Molekulargewicht |
545.5 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17+,18-,19-,20-,21-,22+/m1/s1 |
InChI-Schlüssel |
HWBFEVWOQMUQIE-BFKOZBEUSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


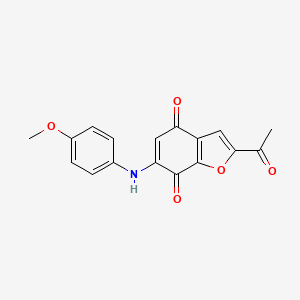
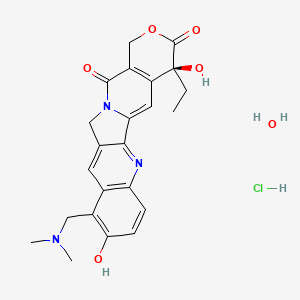
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)


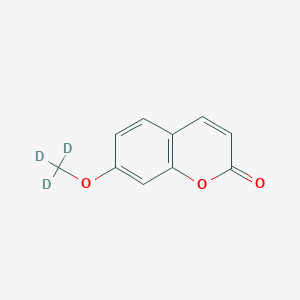
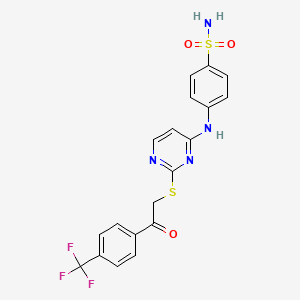
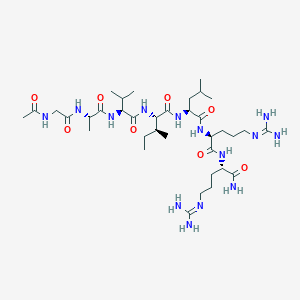
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)

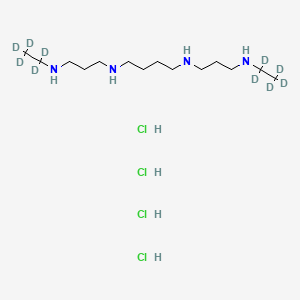
![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)

